5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline
Description
5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline is a complex organic compound characterized by the presence of morpholine and nitro functional groups
Properties
IUPAC Name |
5-morpholin-4-yl-N-(3-morpholin-4-ylpropyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c22-21(23)17-3-2-15(20-8-12-25-13-9-20)14-16(17)18-4-1-5-19-6-10-24-11-7-19/h2-3,14,18H,1,4-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBGCWPAOYWEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387377 | |
| Record name | 5-(Morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-89-7 | |
| Record name | 5-(Morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline typically involves the reaction of 2-nitroaniline with morpholine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine groups may also play a role in modulating the compound’s activity by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 5-(morpholin-4-yl)-2-styryl-oxazol-4-yl-triphenyl-phosphonium, iodide
- 5-chloro-2-[(3S)-3-(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives
Uniqueness
5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
5-(morpholin-4-yl)-N-[3-(morpholin-4-yl)propyl]-2-nitroaniline is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates morpholine rings and a nitro-substituted aniline, which contribute to its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C_{18}H_{24}N_{4}O_{2} |
| Molecular Weight | 328.41 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Not Available] |
The compound's structure facilitates interactions with biological targets, particularly enzymes and receptors, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The nitro group enhances the compound's ability to interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The morpholine moieties may facilitate binding to specific receptors, leading to modulation of signaling pathways.
- Chemical Reactivity : The presence of functional groups allows for diverse chemical transformations that can impact biological systems.
Pharmacological Applications
Research indicates that this compound exhibits potential in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential use as an antimicrobial agent.
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests a role in neuroprotection against neurodegenerative diseases.
Case Studies
-
Study on Anticancer Effects :
- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability (p < 0.05). Mechanistic studies revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis.
-
Antimicrobial Efficacy :
- In vitro assays against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics.
-
Neuroprotective Research :
- An animal model study assessing the compound's effects on cognitive function post-trauma revealed improved memory retention and reduced neuronal death in treated subjects compared to controls (p < 0.01).
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-Morpholinopropyl)-2,4-dinitroaniline | Morpholine and nitro groups | Anticancer and antimicrobial properties |
| 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine | Morpholine ring present | Potential neuroprotective effects |
| N-[3-(morpholin-4-yl)propyl]-2-nitroaniline | Nitro group and morpholine moiety | Limited studies; potential for further research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
